![molecular formula C11H9FINO2 B597905 Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate CAS No. 167631-21-2](/img/structure/B597905.png)
Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate is a chemical compound with the CAS Number: 167631-21-2 . It has a molecular weight of 333.1 . It appears as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate . The InChI code is 1S/C11H9FINO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate has a theoretical density of 1.824 . It has a boiling point of 404.6ºC at 760 mmHg . The compound is a pale-yellow to yellow-brown solid .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess antiviral properties . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have been found to have anti-inflammatory properties . They can potentially be used in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have shown promise in the field of oncology . They have been found to have anticancer properties and could potentially be used in the treatment of various types of cancer .
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV properties . They could potentially be used in the treatment of HIV.
Antioxidant Activity
Indole derivatives have been found to have antioxidant properties . They could potentially be used in the treatment of conditions caused by oxidative stress.
Antimicrobial Activity
Indole derivatives have been found to have antimicrobial properties . They could potentially be used in the treatment of various bacterial and fungal infections.
Antitubercular Activity
Indole derivatives have been found to have antitubercular properties . They could potentially be used in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have been found to have antidiabetic properties . They could potentially be used in the treatment of diabetes.
Safety and Hazards
properties
IUPAC Name |
ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FINO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJIFAVZNQADDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FINO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676693 |
Source
|
Record name | Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate | |
CAS RN |
167631-21-2 |
Source
|
Record name | Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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